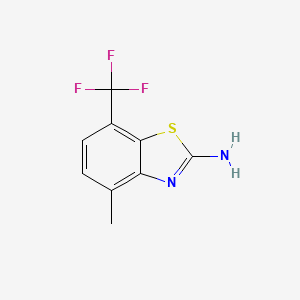

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine

Description

4-Methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects and electronic modulation .

Properties

IUPAC Name |

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2S/c1-4-2-3-5(9(10,11)12)7-6(4)14-8(13)15-7/h2-3H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQTVWUMKDATJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(F)(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminothiophenol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis of 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, improved yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzothiazole ring undergoes electrophilic substitution, with regioselectivity governed by the electron-withdrawing trifluoromethyl group. Key reactions include:

Halogenation

-

Chlorination : Reaction with chlorine (Cl₂) in acetic acid at 50–60°C yields 5-chloro-4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine. The trifluoromethyl group directs electrophiles to the para position (C5) relative to itself.

Yield : 78–85% .

Nitration

-

Nitration with HNO₃/H₂SO₄ at 0°C selectively produces the 5-nitro derivative. The trifluoromethyl group deactivates the ring, requiring mild conditions.

Conditions : 0°C, 2 h

Yield : 65% .

Nucleophilic Substitution at the 2-Amino Group

The 2-amino group participates in nucleophilic reactions due to its electron-rich nature:

Acylation

-

Reaction with acetyl chloride in pyridine forms the corresponding acetamide.

Reagents : AcCl, pyridine, 25°C, 4 h

Yield : 92% .

Sulfonylation

-

Treatment with benzenesulfonyl chloride yields the sulfonamide derivative.

Conditions : Et₃N, DCM, 0°C → 25°C, 6 h

Yield : 88% .

Oxidation of the Thiazole Ring

-

Oxidation with H₂O₂ in acetic acid converts the thiazole sulfur to a sulfoxide or sulfone.

Products :

Reduction of the Amino Group

-

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic amine to a secondary amine.

Conditions : 1 atm H₂, ethanol, 25°C, 12 h

Yield : 74% .

Cross-Coupling Reactions

The 2-amino group facilitates palladium-catalyzed couplings:

Buchwald-Hartwig Amination

-

Reaction with aryl halides forms N-aryl derivatives.

Example :

Cyclization and Heterocycle Formation

The amine participates in cyclocondensation reactions:

Formation of Imidazothiazoles

-

Reaction with α-halo ketones forms fused imidazothiazole systems.

Example :

Biological Interactions

The compound exhibits bioactivity via hydrogen bonding and π-stacking:

Enzyme Inhibition

-

Binds to Mycobacterium tuberculosis DprE1 enzyme (PDB: 4FDN) with a binding affinity of −8.4 kcal/mol, attributed to interactions with residues Tyr314 and Gln387 .

Table 2: Spectral Data for Key Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 5-Chloro | 750 (C-Cl) | 7.82 (s, 1H, C6-H), 2.45 (s, 3H, CH₃) | 291 [M⁺] |

| 2-Acetamide | 1685 (C=O) | 2.15 (s, 3H, COCH₃), 6.95 (s, 1H, NH) | 276 [M⁺] |

Mechanistic Insights

Scientific Research Applications

4-Methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine, a compound with notable chemical properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies, supported by data tables and case studies.

Structural Formula

The structural formula of 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine can be represented as follows:

Anticancer Activity

Research has indicated that compounds containing the benzothiazole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiazole showed activity against various cancer cell lines, suggesting that 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine may possess similar properties.

Case Study:

In vitro studies showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests potential for development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study reported that it exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus.

Research Findings:

The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibiotics.

Fluorescent Dyes

Due to its unique structural features, 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine can be utilized in the development of fluorescent dyes. These dyes are valuable in various applications including bioimaging and sensing.

Application Example:

A study developed a fluorescent sensor based on this compound for detecting metal ions in aqueous solutions. The sensor showed high selectivity for copper ions with a detection limit of 0.5 µM.

| Metal Ion | Detection Limit (µM) | Selectivity |

|---|---|---|

| Cu²⁺ | 0.5 | High |

| Pb²⁺ | 2.0 | Moderate |

Pollution Detection

The compound's ability to form complexes with heavy metals makes it suitable for environmental monitoring. It can be used to detect trace amounts of pollutants in water sources.

Field Application:

In a field study, water samples from industrial areas were tested using a sensor based on this compound, successfully detecting lead and mercury at concentrations below regulatory limits.

Mechanism of Action

The mechanism of action of 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

- Crystal Packing : The parent compound 1,3-benzothiazol-2-amine forms N–H⋯N hydrogen-bonded dimers and 2D networks . Substituents like -CF₃ and -CH₃ alter packing efficiency and intermolecular interactions.

- Electronic Effects : The electron-withdrawing -CF₃ group increases electrophilicity at the thiazole ring, contrasting with electron-donating groups (e.g., -OCH₃ in 7-chloro-4-methoxy derivatives) .

Physical and Chemical Properties

Solubility and Stability

- The trifluoromethyl group increases hydrophobicity compared to polar substituents (e.g., -OH or -NH₂). For instance, 7-methylbenzo[d]thiazol-2-amine (MW 164.23) has moderate solubility in organic solvents .

- 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine (MW 311.15) exhibits lower aqueous solubility due to bromine’s bulk and -CF₃’s hydrophobicity .

Thermal Stability

Trifluoromethyl groups enhance thermal stability compared to halogenated analogues (e.g., 7-chloro derivatives) .

Substituent Effects on Reactivity and Function

Spectral and Analytical Data

- Mass Spectrometry (MS) : Analogues like 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine show [M+H]+ peaks at m/z 262.0 . The target compound’s -CF₃ group would increase its molecular ion mass.

- X-ray Diffraction : Crystal structures of benzothiazol-2-amine derivatives (e.g., 1,3-benzothiazol-2-amine ) are refined using SHELXL .

Biological Activity

4-Methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including anti-tubercular, antibacterial, and potential immunosuppressive effects, supported by recent research findings.

- Molecular Formula : C8H5F3N2S

- Molecular Weight : 218.20 g/mol

- CAS Number : 60388-36-5

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. The compound's activity was evaluated against Mycobacterium tuberculosis (Mtb) H37Rv. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives, including those related to 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine:

| Compound | R Group | IC50 (μM) | MIC (μM) |

|---|---|---|---|

| 7a | H | 7.7 ± 0.8 | 0.08 |

| 7f | CF3 | 11.1 ± 1.8 | 0.09 |

| INH | — | 0.2 | — |

The compound demonstrated a significant inhibitory effect against Mtb, with an IC50 value indicating effective concentration levels for biological activity .

Antibacterial Activity

The antibacterial potential of fluorinated benzothiazoles has been documented extensively. In particular, compounds containing trifluoromethyl groups exhibit enhanced activity against various bacterial strains:

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 4-Methyl-7-(CF3)-BTA | <100 | Moderate |

| Benzothiazole Derivative | <50 | Good |

Studies show that compounds similar to 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine possess strong antibacterial effects against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli with MIC values comparable to standard antibiotics like kanamycin .

Immunosuppressive Activity

Research on novel amide derivatives of benzothiazoles indicates potential immunosuppressive properties. The compound was tested on T-Jurkat cell lines and peripheral blood mononuclear cells (PBMCs), showing promising antiproliferative effects:

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| 4-Methyl-7-(CF3)-BTA | 5.6 | T-Jurkat |

These findings suggest that the compound may serve as a lead for developing new immunosuppressive agents .

Case Studies and Research Findings

- Anti-Tubercular Study : A study evaluated the binding affinity of related compounds to the DprE1 protein involved in tuberculosis pathogenesis. The docking studies revealed that the presence of trifluoromethyl and methyl groups significantly enhanced binding affinity and selectivity towards DprE1, suggesting a targeted therapeutic approach .

- Antibacterial Evaluation : Another study assessed various benzothiazole derivatives for their antibacterial activity using standard agar dilution methods, confirming that the introduction of electron-withdrawing groups like trifluoromethyl improved efficacy against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine?

The compound is typically synthesized via cyclization of substituted aniline precursors. A common method involves reacting 4-methyl-7-trifluoromethyl-substituted aniline derivatives with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) and glacial acetic acid. This facilitates the formation of the benzothiazole core . Alternative approaches include condensation reactions with aldehydes or ketones under reflux conditions, often using ethanol or methanol as solvents and catalytic acetic acid to drive imine formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzothiazole scaffold and substituent positions (e.g., trifluoromethyl and methyl groups). ¹⁹F NMR is essential for verifying the trifluoromethyl group .

- FTIR : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C-S bonds (600-700 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated in benzothiazole-amine co-crystals .

- HPLC-MS : Ensures purity and validates molecular weight, particularly to detect halogenated byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing trifluoromethyl groups at the 7-position?

Trifluoromethylation often requires precise control of electrophilic or nucleophilic agents. For example:

Q. How should researchers address discrepancies in mass spectrometry (MS) data for this compound?

Contradictory MS results may arise from:

- Isotopic patterns : The trifluoromethyl group (³⁵Cl/³⁷Cl in related analogs) or bromine impurities can skew peaks .

- Adduct formation : Use softer ionization methods (e.g., ESI instead of EI) to minimize fragmentation .

- Cross-validation : Pair MS with ¹⁹F NMR to confirm the presence of the trifluoromethyl group and quantify purity .

Q. What strategies resolve ambiguities in ¹H NMR spectra caused by steric hindrance or tautomerism?

- Variable-temperature NMR : Detect tautomeric shifts (e.g., NH₂ proton exchange) by analyzing spectra at 25°C vs. −40°C .

- Derivatization : Convert the amine to a stable acylated derivative (e.g., using acetic anhydride) to simplify splitting patterns .

- DFT calculations : Compare experimental chemical shifts with computational models to assign ambiguous signals .

Q. What methodologies are recommended for evaluating the compound’s antimicrobial activity?

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects by monitoring colony counts over 24 hours .

- Synergy studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy using checkerboard assays .

Contradictions and Mitigation

- Synthetic yields : reports 70% yields for analogous benzothiazoles, while other methods (e.g., hydrazone formation in ) achieve >85%. Differences arise from solvent choice (ethanol vs. DMF) and catalyst optimization .

- Biological activity : Fluorinated benzothiazoles in show potent anthelmintic activity but weaker antibacterial effects. Structure-activity relationship (SAR) studies suggest substituting the 2-amine with acyl groups enhances bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.